1,3-Dibromo-2-ethoxybenzene
Overview
Description
1,3-Dibromo-2-ethoxybenzene is a chemical compound with the molecular formula C8H8Br2O . It has a molecular weight of 279.96 and is solid at room temperature . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 1,3-Dibromo-2-ethoxybenzene consists of a benzene ring with bromine atoms attached at the 1 and 3 positions and an ethoxy group at the 2 position . The InChI code for this compound is 1S/C8H8Br2O/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis
1,3-Dibromo-2-ethoxybenzene is a solid at room temperature . It has a molecular weight of 279.96 . The compound is usually stored at temperatures between 2-8°C .Scientific Research Applications
Host-Guest Inclusion Processes
1,3-Dibromo-2-ethoxybenzene and similar compounds are studied for their binding behaviors with beta-cyclodextrin and its derivatives. These interactions are significant in host-guest chemistry, offering insights into the energy changes and structural dynamics of inclusion processes in aqueous solutions and solid states (Song, Wang, Guo, & Bai, 2008).
Synthesis of Derivatives for Organic Transformations
Research on 1,3-Dibromo-2-ethoxybenzene derivatives, such as 1,2-Dibromobenzenes, focuses on their synthesis for use in various organic transformations. These derivatives are valuable for reactions involving benzynes, highlighting their potential in synthetic organic chemistry (Diemer, Leroux, & Colobert, 2011).
Electrochemical Properties and Synthesis
The electrochemical synthesis and characterization of polymers derived from related compounds like 1-methoxy-4-ethoxybenzene are explored for their solubility, structural properties, and electrical conductivities. This research contributes to the understanding of polymer science and materials engineering (Moustafid et al., 1991).
Labeling and Spectroscopic Studies
Labeling techniques using derivatives of 1,3-Dibromo-2-ethoxybenzene, like p-di[1-13C]ethoxybenzene, are significant in spectroscopic studies. This research aids in understanding the molecular structures and dynamics through labeled compounds (Iida & Kajiwara, 1998).
Catalysis and Chemical Synthesis
The use of related compounds in catalyzing the synthesis of organic compounds is a key area of research. Studies demonstrate the effectiveness of such compounds in facilitating reactions like bromination of arenes and the synthesis of various complex organic structures (Ghorbani-Vaghei, Shahbazi, & Veisi, 2012).
Environmental Applications
The role of 1,3-Dibromo-2-ethoxybenzene and its derivatives in environmental science, particularly in the electrochemical destruction of aromatic organic compounds for wastewater treatment, is an emerging area of research. This application demonstrates its potential in environmental remediation technologies (Zhelovitskaya, Dresvyannikov, & Shagidullin, 2020).
Safety and Hazards
Mechanism of Action
Mode of Action
1,3-Dibromo-2-ethoxybenzene, being a brominated aromatic compound, can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile (in this case, the bromine atom) forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
properties
IUPAC Name |
1,3-dibromo-2-ethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMUAUHFIQMPPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-2-ethoxybenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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